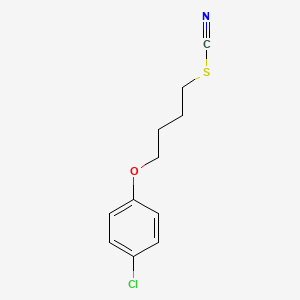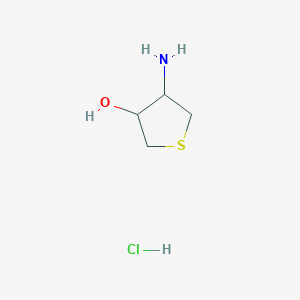
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CBDP) is a compound that belongs to the class of benzodioxinones. It has been found to exhibit various pharmacological properties, including anti-inflammatory, anticonvulsant, and analgesic effects. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have shown that it may act through the modulation of the endocannabinoid system. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to bind to CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to reduce seizures and improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have neuroprotective effects and to improve the survival of neurons.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also limitations to using N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. One limitation is that the compound has not been studied extensively in humans, so its safety and efficacy in humans are not fully understood. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further study its mechanism of action and how it modulates the endocannabinoid system. Another direction is to study its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to determine the safety and efficacy of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in humans.
Synthesis Methods
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been synthesized using various methods, including the reaction of 1,4-benzoquinone with cyclopentylamine and the reaction of 1,4-benzoquinone with cyclopentylamine followed by reduction with sodium borohydride. The yield of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide using these methods has been reported to be around 50-60%.
Scientific Research Applications
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its pharmacological properties. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic effects. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to have neuroprotective effects and to improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-10-5-1-2-6-10)13-9-17-11-7-3-4-8-12(11)18-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPKFGCVVUPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6195562 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)